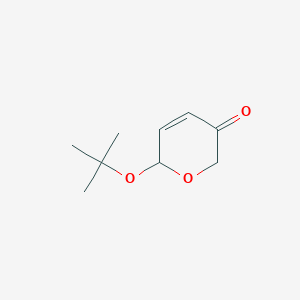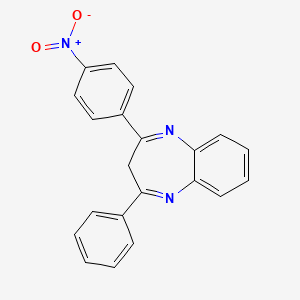
Azuleno(5,6-c)furan-3(1H)-one, 5,6,7,7a,8,9-hexahydro-8-hydroxy-6,6,8-trimethyl-, (7aS,8S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azuleno(5,6-c)furan-3(1H)-one, 5,6,7,7a,8,9-hexahydro-8-hydroxy-6,6,8-trimethyl-, (7aS,8S)- is a complex organic compound that belongs to the class of azulene derivatives. Azulene is known for its deep blue color and unique chemical properties. This compound is characterized by its fused ring structure, which includes a furan ring and multiple hydroxy and methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Azuleno(5,6-c)furan-3(1H)-one, 5,6,7,7a,8,9-hexahydro-8-hydroxy-6,6,8-trimethyl-, (7aS,8S)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the fused ring structure through cyclization of appropriate precursors.
Hydroxylation: Introduction of hydroxy groups using reagents like hydrogen peroxide or osmium tetroxide.
Methylation: Addition of methyl groups using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled synthesis and purification.
Continuous Flow Reactors: For efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
Azuleno(5,6-c)furan-3(1H)-one, 5,6,7,7a,8,9-hexahydro-8-hydroxy-6,6,8-trimethyl-, (7aS,8S)- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction of specific functional groups using reducing agents such as sodium borohydride.
Substitution: Substitution of hydroxy or methyl groups with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized azulene derivatives, while reduction may produce more reduced forms.
Wissenschaftliche Forschungsanwendungen
Azuleno(5,6-c)furan-3(1H)-one, 5,6,7,7a,8,9-hexahydro-8-hydroxy-6,6,8-trimethyl-, (7aS,8S)- has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Azuleno(5,6-c)furan-3(1H)-one, 5,6,7,7a,8,9-hexahydro-8-hydroxy-6,6,8-trimethyl-, (7aS,8S)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in biological processes.
Receptor Binding: Binding to cellular receptors to modulate signaling pathways.
Reactive Oxygen Species (ROS) Scavenging: Acting as an antioxidant to neutralize ROS.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azulene: The parent compound with a simpler structure.
Azulene Derivatives: Compounds with similar fused ring structures but different functional groups.
Uniqueness
Azuleno(5,6-c)furan-3(1H)-one, 5,6,7,7a,8,9-hexahydro-8-hydroxy-6,6,8-trimethyl-, (7aS,8S)- is unique due to its specific combination of functional groups and fused ring structure, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
72601-38-8 |
|---|---|
Molekularformel |
C15H20O3 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
(5S,5aS)-5-hydroxy-5,7,7-trimethyl-4,5a,6,8-tetrahydro-3H-azuleno[5,6-c]furan-1-one |
InChI |
InChI=1S/C15H20O3/c1-14(2)5-9-4-11-10(8-18-13(11)16)6-15(3,17)12(9)7-14/h4,12,17H,5-8H2,1-3H3/t12-,15-/m0/s1 |
InChI-Schlüssel |
UAGRYLZLTBLSDQ-WFASDCNBSA-N |
Isomerische SMILES |
C[C@@]1(CC2=C(C=C3[C@@H]1CC(C3)(C)C)C(=O)OC2)O |
Kanonische SMILES |
CC1(CC2C(=CC3=C(CC2(C)O)COC3=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



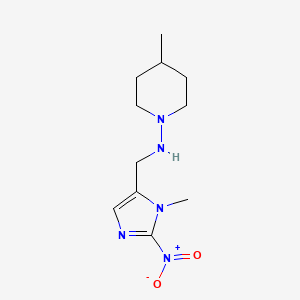

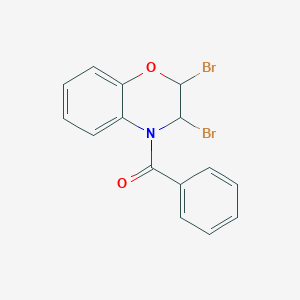






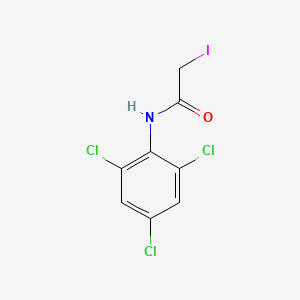
![Ethyl 3-{[(1R)-1-phenylethyl]amino}but-2-enoate](/img/structure/B14462632.png)
